molecular formula C10H9F4NO B1415873 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine CAS No. 2228296-90-8

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B1415873
CAS No.: 2228296-90-8
M. Wt: 235.18 g/mol
InChI Key: DNTQOBLSTTXKEO-UHFFFAOYSA-N
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Description

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenoxy group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)phenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the azetidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro or trifluoromethyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: Its unique properties make it a candidate for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. These interactions can modulate the activity of the target, leading to desired biological or chemical outcomes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: A related compound with similar fluorinated phenol structure.

    2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated compound used in similar applications.

    4-Chloro-3-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl groups but different substituents.

Uniqueness: 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine stands out due to the combination of the azetidine ring with the fluorinated phenoxy group, providing unique chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring high stability and reactivity.

Properties

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c11-6-1-2-9(16-7-4-15-5-7)8(3-6)10(12,13)14/h1-3,7,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTQOBLSTTXKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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